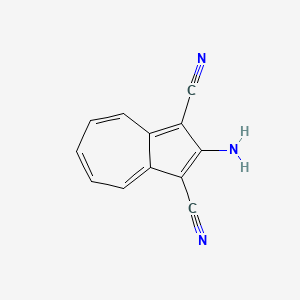

2-Aminoazulene-1,3-dicarbonitrile

Overview

Description

2-Aminoazulene-1,3-dicarbonitrile: is an organic compound with the molecular formula C12H7N3 and a molecular weight of 193.20 g/mol . It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. The compound is characterized by the presence of two cyano groups (-CN) at positions 1 and 3, and an amino group (-NH2) at position 2 on the azulene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoazulene-1,3-dicarbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with azulene, which undergoes nitration to introduce nitro groups at specific positions.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoazulene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines, alcohols)

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azulene derivatives, while reduction may produce reduced azulene derivatives .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-aminoazulene-1,3-dicarbonitrile is its role in anticancer research. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : A recent study synthesized a library of derivatives based on 6-amino-2-pyridone-3,5-dicarbonitrile, which includes structural analogs of this compound. Among these, a derivative (5o) showed potent anti-cancer activity against glioblastoma and other cancers such as liver and breast cancers. This compound exhibited enhanced cytotoxic effects when combined with clinically relevant small molecule inhibitors targeting receptor tyrosine kinases and proteasomes .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules through innovative synthetic methodologies. For instance:

- Synthesis Methodology : A one-pot two-step catalytic synthesis approach has been developed using natural product catalysts to create derivatives that demonstrate bioactivity. This method emphasizes the efficiency and environmental friendliness of synthesizing complex compounds from simpler precursors .

Optoelectronic Materials

This compound has also been explored in the field of materials science, particularly in the development of optoelectronic materials.

- Research Findings : Azulene-based π-functional materials, including derivatives of this compound, have shown promise in optoelectronic applications due to their unique electronic properties. These materials can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport characteristics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Aminoazulene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Aminoazulene: Similar to 2-Aminoazulene-1,3-dicarbonitrile but lacks the cyano groups.

1,3-Dicyanoazulene: Contains cyano groups at positions 1 and 3 but lacks the amino group.

Uniqueness: this compound is unique due to the presence of both amino and cyano groups on the azulene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Chemical Identity :

2-Aminoazulene-1,3-dicarbonitrile is an organic compound with the molecular formula and a molecular weight of 193.20 g/mol. It is characterized by the presence of both amino and cyano functional groups on the azulene ring structure, which contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The process begins with azulene, which undergoes nitration to introduce nitro groups.

- Reduction : The nitro groups are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.

- Reaction Conditions : Industrial production optimizes reaction conditions (temperature, pressure, and time) to achieve high yields and purity.

Biological Activity

This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Research indicates that its structural features allow it to interact with various biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism involves disrupting cellular integrity and inhibiting metabolic processes in bacteria and fungi.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa cells, by activating specific signaling pathways associated with cell death.

The biological activity of this compound is attributed to its ability to interact with enzymes, receptors, and other biomolecules within cells. The amino and cyano groups are crucial for these interactions, facilitating binding to molecular targets involved in various biochemical pathways.

Case Studies

- Anticancer Efficacy Study : A study published in Chemistry & Biology evaluated the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM across different cell types .

- Antimicrobial Assessment : In another investigation reported in Journal of Antimicrobial Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino and cyano groups | Antimicrobial, anticancer |

| 2-Aminoazulene | Lacks cyano groups | Limited biological activity |

| 1,3-Dicyanoazulene | Contains cyano groups | Moderate cytotoxicity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-substituted dicarbonitrile derivatives, and how do reaction conditions influence yield?

Methodological Answer:

Key synthetic strategies include:

- Microwave-assisted solid-phase synthesis : Reduces reaction time (from hours to minutes) and improves yields (e.g., 2-aminobenzene-1,3-dicarbonitrile synthesis using inorganic solid supports under microwave irradiation) .

- Multi-component cascade reactions : Combines Knoevenagel condensation, cyclization, and aromatization in one pot (e.g., pyrido[2,1-a]isoquinoline-1,3-dicarbonitrile derivatives) .

- Solvent-dependent condensation : Reactions in ethanol or benzene under reflux yield pyrazine-2,3-dicarbonitrile derivatives (e.g., using diaminomaleonitrile and furan-2,3-diones) .

Optimization Tips: Monitor reaction progress via TLC, use catalysts (e.g., KOH or NaOEt in ethanol), and adjust substituents to control steric/electronic effects .

Q. How can spectroscopic techniques systematically confirm the structure of dicarbonitrile derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For example, amino groups in 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile show distinct singlet resonances at δ 6.5–7.5 ppm .

- IR Spectroscopy : Identify nitrile stretches (ν ~2200 cm⁻¹) and amino N–H bonds (ν ~3300–3500 cm⁻¹) .

- Elemental Analysis : Validate molecular formulas (e.g., C₉H₇N₃ for 2-amino-5-methylbenzene-1,3-dicarbonitrile) .

- Mass Spectrometry : Confirm exact mass (e.g., m/z 157.064 for C₉H₇N₃) .

Advanced Research Questions

Q. What strategies analyze substituent-dependent photophysical/electrochemical properties in dicarbonitrile derivatives?

Methodological Answer:

- UV-Vis/Stokes Shift Analysis : Correlate π-conjugation length with absorption maxima (e.g., terphenyl derivatives show λₐᵦₛ ~350–400 nm). Calculate Stokes shifts to assess excited-state relaxation .

- Cyclic Voltammetry : Measure oxidation/reduction potentials to evaluate electron-withdrawing/donating effects of substituents (e.g., nitro groups lower LUMO energy) .

- TD-DFT Calculations : Model electronic transitions and compare with experimental spectra to validate substituent impacts .

Q. How do researchers resolve contradictions in reported biological activities of dicarbonitrile analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., alkyl vs. aryl groups) and test against target enzymes (e.g., HIV-1 reverse transcriptase inhibition by benzene-1,3-dicarbonitrile derivatives) .

- Dose-Response Assays : Quantify IC₅₀ values under standardized conditions to compare potency .

- Meta-Analysis : Cross-reference biological data with spectroscopic/electrochemical properties to identify outliers (e.g., discrepancies due to impurity or solvent effects) .

Q. What electrochemical methods evaluate dicarbonitrile derivatives as photosensitizers in cationic photopolymerization?

Methodological Answer:

- Electron Transfer Efficiency : Use bimolecular photoinitiating systems with iodonium salts (e.g., bis-(4-t-butylphenyl)iodonium hexafluorophosphate). Measure polymerization rates via photo-DSC .

- HOMO-LUMO Alignment : Determine energy levels via cyclic voltammetry to ensure compatibility with co-initiators (e.g., 2,4-diethyl-9H-thioxanthen-9-one) .

- Kinetic Studies : Track monomer conversion via real-time FTIR to optimize light intensity and photosensitizer concentration .

Tables for Key Data

Properties

IUPAC Name |

2-aminoazulene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3/c13-6-10-8-4-2-1-3-5-9(8)11(7-14)12(10)15/h1-5H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZJVRSNCQQZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C(C(=C2C#N)N)C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345674 | |

| Record name | 2-aminoazulene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3786-66-1 | |

| Record name | 2-aminoazulene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.